Cas no 2227927-41-3 (rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid)
rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid
- EN300-1501713
- 2227927-41-3
- rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid
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- Inchi: 1S/C24H26N2O5/c1-14(22(27)26-16-11-10-15(12-16)23(28)29)25-24(30)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14-16,21H,10-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t14?,15-,16+/m0/s1
- InChI Key: XHXTZGPZHUHMQD-MERJSTESSA-N
- SMILES: OC([C@H]1CC[C@H](C1)NC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 422.18417193g/mol
- Monoisotopic Mass: 422.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 661
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 105Ų
rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1501713-1.0g |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1501713-50mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 50mg |
$707.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-100mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 100mg |
$741.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-250mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 250mg |
$774.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-500mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 500mg |
$809.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-1000mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 1000mg |
$842.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-2500mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 2500mg |
$1650.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-5000mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 5000mg |
$2443.0 | 2023-09-27 | ||
| Enamine | EN300-1501713-10000mg |
rac-(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid |
2227927-41-3 | 10000mg |
$3622.0 | 2023-09-27 |
rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid
Comprehensive Overview of rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid (CAS No. 2227927-41-3)
The compound rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid (CAS No. 2227927-41-3) is a sophisticated chiral molecule widely utilized in pharmaceutical research and peptide synthesis. Its structural complexity, featuring a cyclopentane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for developing novel therapeutics and biomaterials. Researchers frequently search for "Fmoc-protected amino acids" or "chiral building blocks for drug discovery," highlighting its relevance in modern medicinal chemistry.
In the context of trending topics like "precision medicine" and "peptide-based therapeutics," this compound stands out due to its role in constructing peptide backbones. The Fmoc group is pivotal in solid-phase peptide synthesis (SPPS), a technique dominating discussions in "AI-driven drug design" and "high-throughput screening." Its CAS No. 2227927-41-3 is often queried alongside terms like "stereoselective synthesis" and "peptide coupling reagents," reflecting its niche yet critical applications.
From a biochemical perspective, the rac-(1R,3S) configuration of this compound enables studies on enantiomeric purity, a hot topic in "chiral separations" and "asymmetric catalysis." The carboxylic acid moiety further allows derivatization, aligning with searches for "bifunctional linkers" in "proteomics" and "bioconjugation." Its stability under SPPS conditions makes it a preferred choice for labs exploring "peptide macrocycles" or "targeted drug delivery."
Environmental and safety profiles of rac-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid are also frequently discussed. Unlike hazardous compounds, it is classified as non-toxic under standard handling protocols, addressing concerns in "green chemistry" forums. Its CAS No. 2227927-41-3 is indexed in databases like PubChem and Reaxys, often cross-referenced with "structure-activity relationships (SAR)" and "scaffold optimization."
In summary, this compound bridges gaps between "organic synthesis" and "biopharmaceutical innovation." Its dual functionality—protecting groups and chiral centers—resonates with queries on "multistep synthesis strategies" and "peptide mimetics." As research trends shift toward "personalized therapeutics," demand for such tailored building blocks will only grow, solidifying its role in cutting-edge science.
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